molecular formula C22H25N3O3 B1682170 スピロキサトリン CAS No. 1054-88-2

スピロキサトリン

カタログ番号 B1682170
CAS番号: 1054-88-2
分子量: 379.5 g/mol
InChIキー: JVGBTTIJPBFLTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiroxatrine is a drug that acts as a selective antagonist at both the 5-HT 1A receptor and the α 2C adrenergic receptor . It is an analog of spiperone and also has some dopamine antagonist effects .


Synthesis Analysis

In previous work, spiroxatrine was used as a reference compound to develop selective NOP ligands. As a result, several triazaspirodecanone derivatives were synthesized .


Molecular Structure Analysis

Spiroxatrine has a molecular formula of C22H25N3O3 . It contains a total of 57 bonds, including 32 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 1 ten-membered ring .


Chemical Reactions Analysis

Spiroxatrine derivatives show a moderate affinity for α 2 subtypes, spanning from 5 to 7.5 pK i values. They also show affinity values in a μM–nM range at the 5-HT 1A receptor, while they are practically inactive at 5-HT 1B and 5-HT 1D subtypes .


Physical And Chemical Properties Analysis

Spiroxatrine has a molecular weight of 379.45 . It is a solid substance .

科学的研究の応用

5-HT1A受容体選択性

スピロキサトリンは、選択的NOPリガンドの開発における参照化合物として使用されてきました . 他の5-HT1受容体サブタイプおよびα2-AR(アドレナリン受容体)に対して選択性を示すことがわかっています . 特に、α2サブタイプに対する中等度の親和性を示すことがわかっています .

選択的NOPリガンドの開発

以前の研究では、スピロキサトリンを参照化合物として使用して、いくつかのトリアザスピロデカンノン誘導体が合成されました . これらの誘導体は、他の5-HT1受容体サブタイプおよびα2-ARに対する選択性について研究されています .

神経変性疾患の治療

スピロキサトリンが標的とする5-HT1A受容体は、パーキンソン病やアルツハイマー病などの神経変性疾患を含むいくつかの病態に関与しています . したがって、スピロキサトリンとその誘導体は、これらの疾患の治療に使用できる可能性があります .

精神疾患の治療

スピロキサトリンなどの5-HT1Aアゴニスト/アンタゴニストは、不安、うつ病、統合失調症の治療に役立ちます . これは、これらの状態における5-HT1A受容体の役割によるものです .

疼痛緩和療法

最近の研究では、5-HT1Aアゴニストが疼痛緩和療法における新しい薬理学的ツールとなる可能性があると報告されています . スピロキサトリンは5-HT1Aアゴニストであるため、この文脈で使用できる可能性があります .

炎症性腸疾患(IBD)の治療

5-HT1A受容体は、炎症性腸疾患(IBD)にも関与しています . したがって、スピロキサトリンはIBDの治療に使用できる可能性があります .

がん治療

5-HT1A受容体は、がんに関与しています . したがって、この受容体を標的とするスピロキサトリンは、がん治療に使用できる可能性があります .

オピオイドの長期的な副作用の軽減

5-HT1Aアゴニストは、同時に投与した場合、オピオイドの長期的な副作用(耐性、過敏症、依存)の軽減に役立つことが報告されています . したがって、スピロキサトリンは、この文脈で使用できる可能性があります .

特性

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBTTIJPBFLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045198
Record name Spiroxatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1054-88-2
Record name Spiroxatrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1054-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiroxatrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiroxatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROXATRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiroxatrine
Reactant of Route 2
Reactant of Route 2
Spiroxatrine
Reactant of Route 3
Spiroxatrine
Reactant of Route 4
Reactant of Route 4
Spiroxatrine
Reactant of Route 5
Reactant of Route 5
Spiroxatrine
Reactant of Route 6
Reactant of Route 6
Spiroxatrine

Q & A

Q1: How does Spiroxatrine's interaction with 5-HT1A receptors differ from other 5-HT1A ligands?

A: While initially characterized as a 5-HT1A receptor antagonist, Spiroxatrine demonstrates "agonist-like" binding properties at these receptors. [] Like the agonist [3H]8-Hydroxydipropylaminotetralin ([3H]8‐OH‐DPAT), Spiroxatrine exhibits high affinity for 5-HT1A receptors and its binding is sensitive to guanyl nucleotides. [] This agonist-like behavior is further supported by its ability to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus, a model for 5-HT1A receptor function. []

Q2: What downstream effects are associated with Spiroxatrine's interaction with 5-HT1A receptors?

A2: In various experimental models, Spiroxatrine's activation of 5-HT1A receptors has been linked to several downstream effects, including:

  • Hypotension: Spiroxatrine, like other centrally acting hypotensive agents with high affinity for 5‐HT1A binding sites, inhibits forskolin-stimulated adenylate cyclase activity in calf hippocampus, suggesting the involvement of 5-HT1A receptors in blood pressure control. [] It lowers blood pressure in spontaneously hypertensive rats (SHR) through systemic vasodilation, originating from a central 5-HT1A receptor mechanism. []
  • Bradycardia: Spiroxatrine can induce bradycardia, likely through the activation of 5-HT1A receptors in brain regions like the nucleus of the solitary tract (NTS). [] This effect is often abolished by vagotomy, suggesting involvement of the vagus nerve. []
  • Modulation of neurotransmitter release: Research in rats suggests Spiroxatrine can modulate the release of neurotransmitters, including noradrenaline and serotonin, through its interaction with 5-HT1A receptors in specific brain regions. [, ]

Q3: Does Spiroxatrine interact with receptors other than 5-HT1A receptors?

A: Yes, Spiroxatrine exhibits affinity for other receptor subtypes, including α2-adrenoceptors. [, , , ] Its affinity for these subtypes varies depending on the species, tissue, and experimental conditions. [, , , ]

Q4: What are the implications of Spiroxatrine's interaction with multiple receptor subtypes?

A: Spiroxatrine's ability to bind to multiple receptor subtypes contributes to its complex pharmacological profile. [, , , ] This interaction can lead to a combination of desired and potentially undesired effects, depending on the therapeutic context. [, , , ]

Q5: What is the molecular formula and weight of Spiroxatrine?

A: The molecular formula of Spiroxatrine is C22H25FN2O3, and its molecular weight is 384.44 g/mol. []

Q6: Is there any spectroscopic data available for Spiroxatrine?

A: While the provided research articles do not include detailed spectroscopic data, the synthesis and characterization of Spiroxatrine and its derivatives often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These techniques help confirm the compound's structure and purity.

Q7: How do structural modifications of Spiroxatrine affect its activity?

A: Studies investigating Spiroxatrine derivatives as potential ligands for the nociceptin/orphanin FQ peptide (NOP) receptor reveal key structure-activity relationships: * The presence of a hydroxyl group, acting as a hydrogen bond donor, is favorable for NOP receptor activity when positioned alpha to the methylene group linked to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. []* Cis diastereomers of hydroxyl derivatives generally exhibit greater stereoselectivity for the NOP receptor compared to trans isomers. []

Q8: What evidence supports the in vivo efficacy of Spiroxatrine?

A8: Spiroxatrine demonstrates efficacy in several animal models, particularly in the context of cardiovascular regulation:

  • Spontaneously Hypertensive Rats (SHR): Spiroxatrine effectively lowers blood pressure in SHR, suggesting potential as a centrally acting antihypertensive agent. []
  • Porsolt Test: In mice, Spiroxatrine exhibits antidepressant-like effects in the Porsolt test, a behavioral assay commonly used to screen for antidepressant activity. []

Q9: Are there any known instances of resistance or cross-resistance to Spiroxatrine?

A: While the provided research doesn't extensively cover Spiroxatrine resistance, the development of tolerance or cross-tolerance to drugs with similar mechanisms of action, such as other 5-HT1A receptor agonists, is a possibility. [] Further research is needed to fully understand the potential for resistance development with Spiroxatrine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。